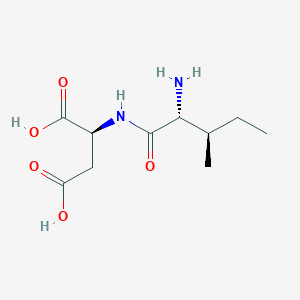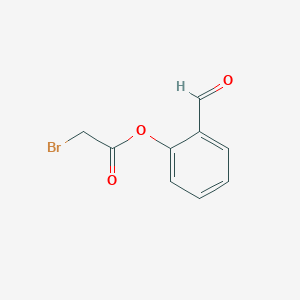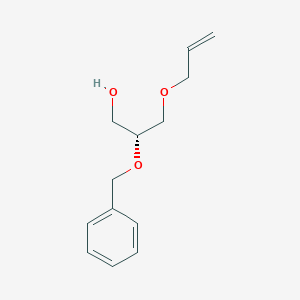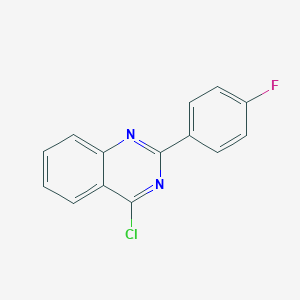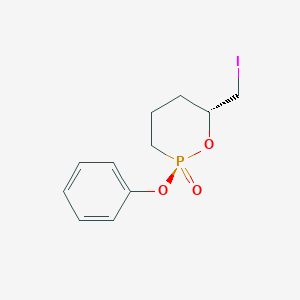
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane, also known as IMOP or Phosphonate 1, is a phosphonate-based compound that has attracted attention due to its unique chemical structure and potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the brain. 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various signaling pathways in cells, including cell growth, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been shown to exhibit various biochemical and physiological effects, including antiviral, antitumor, and anti-inflammatory activities. 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been shown to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has several advantages for lab experiments, including its easy synthesis, high yield, and potential applications in various scientific fields. However, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane also has some limitations, including its relatively low stability and potential toxicity. Therefore, it is important to handle 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane with caution and to follow appropriate safety procedures when working with this compound.
Direcciones Futuras
There are several future directions for the research on 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane. One direction is to further investigate the mechanism of action of 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane and its potential applications in various scientific fields. Another direction is to develop more stable and less toxic derivatives of 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane that can be used in various applications. Additionally, the development of new synthetic methods for 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane and its derivatives may lead to the discovery of new compounds with improved properties and applications.
Métodos De Síntesis
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane can be synthesized through a multi-step process that involves the reaction of phosphorus trichloride with phenol to form phenyl phosphonochloridate, followed by the reaction of the resulting compound with sodium iodide and sodium bicarbonate to produce 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane. The yield of the compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been used as a reagent for the synthesis of phosphonate-based compounds, which have been shown to exhibit various biological activities, such as antiviral, antitumor, and anti-inflammatory effects. In medicinal chemistry, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other disorders. In material science, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been used as a precursor for the synthesis of phosphonate-based polymers and nanomaterials, which have potential applications in catalysis, sensing, and drug delivery.
Propiedades
Número CAS |
116988-87-5 |
|---|---|
Nombre del producto |
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane |
Fórmula molecular |
C11H14IO3P |
Peso molecular |
352.1 g/mol |
Nombre IUPAC |
(2R,6R)-6-(iodomethyl)-2-phenoxy-1,2λ5-oxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H14IO3P/c12-9-11-7-4-8-16(13,15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-,16+/m1/s1 |
Clave InChI |
GZDWSSQWAPFIQZ-UHFFFAOYSA-N |
SMILES isomérico |
C1C[C@@H](O[P@](=O)(C1)OC2=CC=CC=C2)CI |
SMILES |
C1CC(OP(=O)(C1)OC2=CC=CC=C2)CI |
SMILES canónico |
C1CC(OP(=O)(C1)OC2=CC=CC=C2)CI |
Sinónimos |
6-(iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane IMOPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)
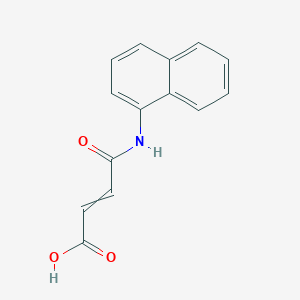
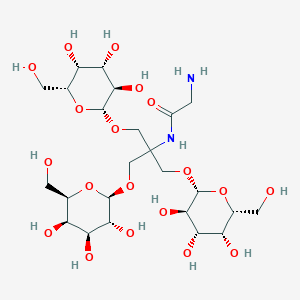
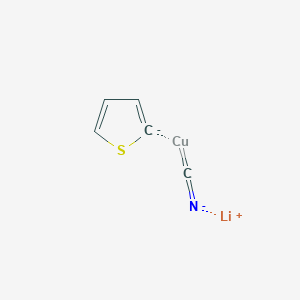
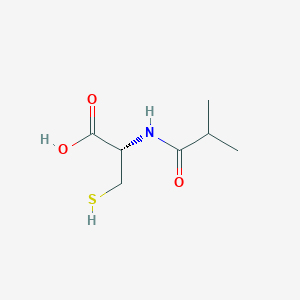
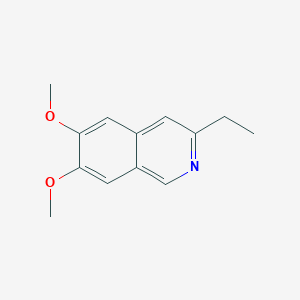
![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)


![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
